molecular formula C18H19N5O3S2 B2844424 Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate CAS No. 578700-26-2

Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate

Cat. No. B2844424
M. Wt: 417.5
InChI Key: YLJBNACQSIJQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of New Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, through a multi-component synthesis, have shown significant anticancer activities. Specifically, derivatives have demonstrated interesting antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with certain compounds inducing apoptosis in MCF-7 cells, indicating their potential as therapeutic agents for breast cancer treatment E. Gad et al., 2020.

Reactivity and Synthesis of New Heterocyclic Systems

Research on the reactivity of pyrido and furo(thieno)pyrimidin-ones has led to the synthesis of new heterocyclic systems containing thiazolo and pyrimido thiazine moieties. These compounds have been shown to possess promising antimicrobial activity, particularly against Staphylococcus aureus, highlighting their potential in medicinal chemistry and drug development S. Sirakanyan et al., 2015.

Anti-Allergy Activity Evaluation

The cyclization of ethyl benzoylthioureidothiophen carboxylates has been explored, resulting in the synthesis of 2-aminothieno[2,3-d][1,3]thiazin-4-ones. These compounds have been evaluated for anti-allergy activity, with one compound showing weak activity in the range of theophylline, suggesting potential for further exploration in allergy treatment S. Leistner et al., 1988.

Development of Anti-Juvenile Hormone Agents

Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate has been prepared as a novel anti-juvenile hormone agent. Its application induced precocious metamorphosis in larvae of the silkworm, suggesting its potential use in pest management and control strategies Hanae Ishiguro et al., 2003.

properties

IUPAC Name

ethyl 4-[[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)amino]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-4-26-16(25)11-5-7-12(8-6-11)19-18(27)23-22-17-20-14(24)13-9(2)10(3)28-15(13)21-17/h5-8H,4H2,1-3H3,(H2,19,23,27)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJBNACQSIJQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC2=NC3=C(C(=C(S3)C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate

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